4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate
Overview
Description
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as spinacine, is a naturally occurring alpha-amino acid . It has the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . The compound is also known by other names such as (S)-Spinacine and NSC629424 .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid and its derivatives has been reported in the literature. The synthesis involves the Pictet-Spengler reaction on Nim-substituted histidines . The derivatives of this compound include amide, ester, 5-alkyl and acyl, and regiospecific Nim-alkyl and aralkyl derivatives .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid includes a tetrahydroimidazopyridine core with a carboxylic acid group at the 6-position . The compound has several derivatives, which include modifications at the 2, 5, and 6 positions of the imidazotetrahydropyridine scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid include a molecular weight of 167.17 g/mol . The compound has a computed XLogP3-AA value of -3.1, indicating its hydrophilic nature . It has three hydrogen bond donors and five hydrogen bond acceptors .
Scientific Research Applications
Chemical Synthesis and Derivatives
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate, also known as spinacine, has been a subject of interest in the synthesis of new derivatives, including amide, ester, 5-alkyl, acyl, and regiospecific N-im-alkyl and aralkyl derivatives. These derivatives have been synthesized via the Pictet-Spengler reaction of N-im-substituted histidines, expanding the chemical utility of spinacine (Klutchko et al., 1991).
Acid-Base Properties and Metal Complexing
Spinacine demonstrates intriguing acid-base properties and complexing capacity with divalent metals. Studies have shown its behavior in aqueous solutions, indicating its potential for forming complexes with metals like nickel and copper. These complexes are likely (N,O)-chelates of glycine-type, suggesting applications in coordination chemistry and material science (Braibanti et al., 1973).
Potential in Pharmacology
Research has explored the synthesis of various compounds using the imidazo[4,5-c]pyridine framework for potential pharmacological applications. One study describes the synthesis of VEGFR-2 kinase inhibitors, indicating a role in cancer therapy. Another explores P2X7 antagonists for potential therapeutic applications, underscoring the versatility of this compound in drug discovery (Han et al., 2012); (Swanson et al., 2016).
Crystal and Molecular Structures
The crystal and molecular structures of spinacine and its derivatives have been examined. This includes studies on synthetic intermediates and derivatives, providing valuable insights into their chemical behavior and potential applications in material science and molecular design (Remelli et al., 1991).
Future Directions
Properties
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2H2O/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDIHJABHHXPRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1N=CN2)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.